molecular formula C13H21N6O4+ B12344920 2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid;piperazine

2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid;piperazine

Cat. No.: B12344920
M. Wt: 325.34 g/mol
InChI Key: ONCSZROTACZXMV-UHFFFAOYSA-O
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Description

2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid;piperazine is a compound that belongs to the purine family It is characterized by its unique structure, which includes a purine ring system substituted with acetic acid and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid;piperazine typically involves the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Substitution with Acetic Acid: The acetic acid group is introduced through a reaction with chloroacetic acid under basic conditions.

    Introduction of Piperazine: The piperazine moiety is added via a nucleophilic substitution reaction, where piperazine displaces a leaving group on the purine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid;piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace leaving groups on the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperazine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted purines depending on the nucleophile used.

Scientific Research Applications

2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid;piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid;piperazine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting processes like DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid;piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetic acid and piperazine moieties makes it versatile for various applications, distinguishing it from other purine derivatives.

Properties

Molecular Formula

C13H21N6O4+

Molecular Weight

325.34 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid;piperazine

InChI

InChI=1S/C9H10N4O4.C4H10N2/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-2-6-4-3-5-1/h4,6H,3H2,1-2H3;5-6H,1-4H2/p+1

InChI Key

ONCSZROTACZXMV-UHFFFAOYSA-O

Canonical SMILES

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC(=O)O.C1CNCCN1

Origin of Product

United States

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